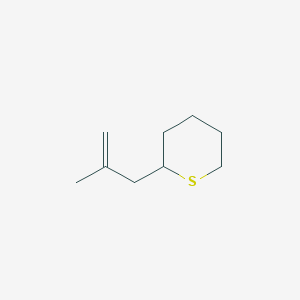
2H-Thiopyran, tetrahydro-2-(2-methyl-2-propenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methylallyl)tetrahydro-2H-thiopyran is an organic compound that belongs to the class of heterocyclic compounds known as thiopyrans. Thiopyrans are sulfur-containing analogs of pyrans, where the oxygen atom in the pyran ring is replaced by a sulfur atom. This compound is characterized by a tetrahydrothiopyran ring substituted with a 2-methylallyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylallyl)tetrahydro-2H-thiopyran can be achieved through various methods. One common approach involves the reaction of tetrahydrothiopyran with 2-methylallyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methylallyl)tetrahydro-2H-thiopyran undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form tetrahydrothiopyran derivatives.
Substitution: The 2-methylallyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiopyran derivatives.
Substitution: Various substituted thiopyran derivatives.
Applications De Recherche Scientifique
2-(2-Methylallyl)tetrahydro-2H-thiopyran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2-(2-Methylallyl)tetrahydro-2H-thiopyran involves its interaction with molecular targets and pathways. The sulfur atom in the thiopyran ring can participate in redox reactions, influencing cellular redox balance. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-2-methyl-2H-thiopyran: Similar structure but lacks the 2-methylallyl group.
2H-Thiopyran, tetrahydro-2-methyl-: Another thiopyran derivative with a different substitution pattern
Uniqueness
2-(2-Methylallyl)tetrahydro-2H-thiopyran is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
62181-63-9 |
|---|---|
Formule moléculaire |
C9H16S |
Poids moléculaire |
156.29 g/mol |
Nom IUPAC |
2-(2-methylprop-2-enyl)thiane |
InChI |
InChI=1S/C9H16S/c1-8(2)7-9-5-3-4-6-10-9/h9H,1,3-7H2,2H3 |
Clé InChI |
GZDDSBKYMOQRCG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)CC1CCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















